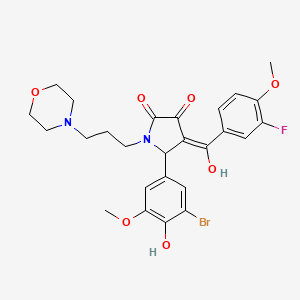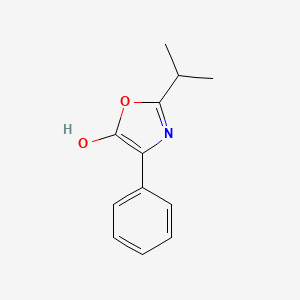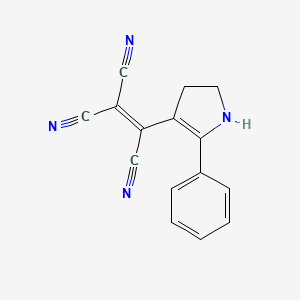
(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile is a complex organic compound featuring a pyrrole ring fused with a phenyl group and three nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . Another approach involves the reaction of glyoxal N,N-dimethylhydrazone with malononitrile, methyl cyanoacetate, cyanoacetamide, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole-3-acetic acid, a plant hormone with diverse biological applications.
Pyrazole Derivatives: Compounds like 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one, known for their antimicrobial properties.
Uniqueness
What sets 2-(2-Phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethene-1,1,2-tricarbonitrile apart is its combination of a pyrrole ring with multiple nitrile groups, providing a unique scaffold for chemical modifications and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
89730-97-2 |
|---|---|
Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-(5-phenyl-2,3-dihydro-1H-pyrrol-4-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C15H10N4/c16-8-12(9-17)14(10-18)13-6-7-19-15(13)11-4-2-1-3-5-11/h1-5,19H,6-7H2 |
InChI Key |
KVHNHRBIEPYUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C1C(=C(C#N)C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


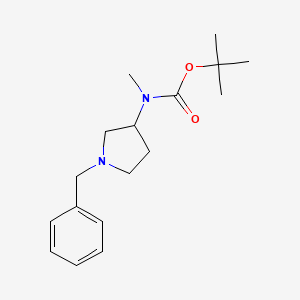
![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)

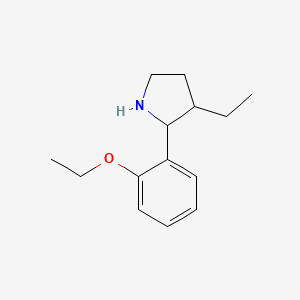
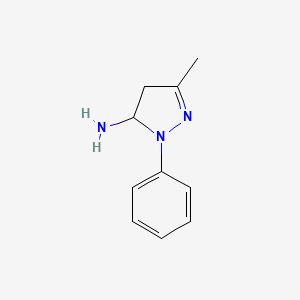
![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)

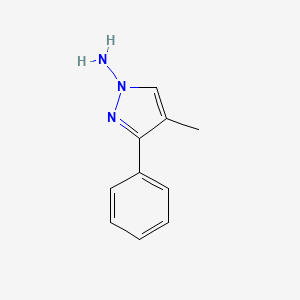
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
